Cas no 100198-13-8 (Deacylmeliacinol; 14β,15β-Epoxide, 1-tigloyl, 3-Ac)

Deacylmeliacinol; 14β,15β-Epoxide, 1-tigloyl, 3-Ac structure
100198-13-8 structure
Productnaam:Deacylmeliacinol; 14β,15β-Epoxide, 1-tigloyl, 3-Ac
CAS-nummer:100198-13-8
MF:C33H42O10
MW:598.680591106415
CID:186321

Deacylmeliacinol; 14β,15β-Epoxide, 1-tigloyl, 3-Ac Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Butenoic acid,2-methyl-,(3S,3aS,5aR,5bR,6S,8R,8aR,10aR,10bR,11S,11aS,11bR,12aS)-8-(acetyloxy)-3-(3-furanyl)tetradecahydro-11-hydroxy-3a,5b,8a,11a-tetramethyl-1-oxo-3H-furo[4',3',2':8,9]phenanthro[2,1-c]oxireno[d]pyran-6-ylester, (2E)- (9CI)
    • 2-Butenoic acid,2-methyl-,(3S,3aS,5aR,5bR,6S,8R,8aR,10aR,10bR,11S,11aS,11bR,12aS)-8-(acetyloxy)-3-(3-furanyl)tetradecahydro-1
    • 2-Butenoic acid,2-methyl-,(3S,3aS,5aR,5bR,6S,8R,8aR,10aR,10bR,11S,11aS,11bR,12aS)-8-(acetyloxy)-3-(3-furanyl)tetradecahydro-11-hydroxy-3a,5b,8a,11a-tetramethyl-1-oxo-3H-furo[4',3',2':8,9]phenanthro[2,
    • 2-Butenoicacid, 2-methyl-,8-(acetyloxy)-3-(3-furanyl)tetradecahydro-11-hydroxy-3a,5b,8a,11a-tetramethyl-1-oxo-3H-furo[4',3',2':8,9]phenanthro[2,1-c]oxireno[d]pyran-6-ylester, [3S-[3a,3aa,5aa,5bb,6a(E),8a,8ab,10ab,10ba,11a,11ab,11bS*,12aa]]-
    • 3H-Furo[4',3',2':8,9]phenanthro[2,1-c]oxireno[d]pyran, 2-butenoic acid deriv.
    • Piscidofuran
    • CID 102146278
    • (1R,2R,5S,6S,9S,11R,12S,13S,14R,17R,18R,20S,21R)-18-(acetyloxy)-6-(furan-3-yl)-13-hydroxy-1,5,12,17-tetramethyl-8-oxo-7,10,15-trioxahexacyclo[12.6.1.02,12.05,11.09,11.017,21]henicosan-20-yl (2E)-2-methylbut-2-enoate
    • (2E)-2-Methyl-2-butenoic acid (1S,4S,4aR,4bS,5S,6R,6aR,7R,8R,10S,10aR,10bR,12aS)-8-acetoxy-12aH-4,4a-epoxy-6,7-(epoxymethano)-1-(3-furanyl)-3,4,4b,5,6,6a,7,8,9,10,10a,10b,11,12-tetradecahydro-5-hydroxy-4b,7,10a,12a-tetramethyl-3-oxo-1H-phenanthro[2,1-c]pyran-10-yl ester
    • Deacylmeliacinol; 14β,15β-Epoxide, 1-tigloyl, 3-Ac
    • Inchi: 1S/C33H42O10/c1-8-16(2)27(36)41-21-13-20(40-17(3)34)29(4)15-39-22-23(29)31(21,6)19-9-11-30(5)25(18-10-12-38-14-18)42-28(37)26-33(30,43-26)32(19,7)24(22)35/h8,10,12,14,19-26,35H,9,11,13,15H2,1-7H3/b16-8+/t19-,20-,21+,22-,23+,24-,25+,26-,29-,30+,31+,32+,33-/m1/s1
    • InChI-sleutel: AKMYXCRNLALNAA-XGIZYDPXSA-N
    • LACHT: O1[C@@H]2C(=O)O[C@@H](C3=COC=C3)[C@]3(C)CC[C@@H]4[C@@]5(C)[C@H](C[C@H]([C@@]6(C)CO[C@@H]([C@H]([C@@]4(C)[C@]132)O)[C@H]56)OC(C)=O)OC(/C(=C/C)/C)=O

Berekende eigenschappen

  • Exacte massa: 598.278
  • Monoisotopische massa: 598.278
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 10
  • Zware atoomtelling: 43
  • Aantal draaibare bindingen: 6
  • Complexiteit: 1280
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 13
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 134

Deacylmeliacinol; 14β,15β-Epoxide, 1-tigloyl, 3-Ac Gerelateerde literatuur

Aanbevolen leveranciers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd